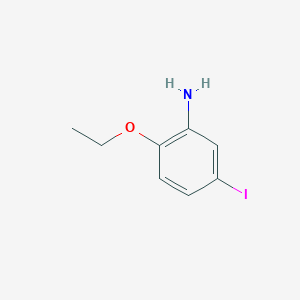

2-Ethoxy-5-iodoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-5-iodoaniline is a compound that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds that share structural similarities, such as 5-(ethylsulfonyl)-2-methoxyaniline and 2-ethoxy-(4H)-3,1-benzoxazin-4-one. These compounds are important pharmacological fragments used in the synthesis of various biologically active molecules, particularly those with antitumor properties and kinase inhibition capabilities .

Synthesis Analysis

The synthesis of related compounds such as 5-(ethylsulfonyl)-2-methoxyaniline has been developed starting from commercially available precursors. The synthesis involves multiple steps and has been optimized to achieve a good overall yield. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds through several intermediates to achieve a 59% overall yield . Similarly, the synthesis of compounds derived from 2-ethoxy-(4H)-3,1-benzoxazin-4-one involves reactions with various nitrogen and sulfur nucleophiles, leading to a range of quinazoline and quinazolinone derivatives with potential antimicrobial activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various analytical techniques such as IR, MS, and 1H-NMR spectral analysis. These techniques help infer the structures of the novel derivatives obtained through heterocyclic ring opening and ring closure reactions . Additionally, the structure of 5-(ethylsulfonyl)-2-methoxyaniline is a key fragment in potent VEGFR2 inhibitors, which are crucial in antiangiogenic therapies for tumor treatment .

Chemical Reactions Analysis

The compounds discussed in the papers undergo a variety of chemical reactions with different nucleophiles. For example, 2-ethoxy-(4H)-3,1-benzoxazin-4-one reacts with nitrogen nucleophiles to form quinazoline and quinazolinone derivatives. The reaction pathways often involve the formation of an amidine salt as an intermediate, and the solvent used can significantly affect the reaction outcome . The versatility of these molecules allows for the synthesis of a wide range of biologically active compounds targeting various biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are thoroughly characterized to ensure their suitability for further biological testing. The precise physicochemical characterization of 5-(ethylsulfonyl)-2-methoxyaniline and its intermediates is crucial for understanding their behavior in biological systems and for the design of new drugs. These properties include solubility, stability, and reactivity, which are essential for the compounds' pharmacokinetic and pharmacodynamic profiles .

Aplicaciones Científicas De Investigación

Antiviral and Antitumor Agents

- Antiviral Activity : Iodoaniline derivatives have shown potent antiviral activity against herpes simplex virus types 1 and 2. For instance, nucleoside analogs like BIOLF-62 exhibit significant effectiveness at concentrations far below cytotoxic levels, suggesting a potential pathway for developing antiviral agents using structurally similar compounds like 2-Ethoxy-5-iodoaniline (Smith et al., 1982).

- Antitumor Applications : The synthesis techniques involving iodoaniline compounds, such as those in the preparation of quinol pharmacophores, have been found to selectively inhibit cancer cell lines, including colon and renal origins. This indicates that 2-Ethoxy-5-iodoaniline could be instrumental in synthesizing compounds with antitumor properties (McCarroll et al., 2007).

Organic Synthesis and Medicinal Chemistry

- Organic Synthesis : The versatility of iodoaniline derivatives in organic synthesis, especially in nucleophilic substitution and coupling reactions, highlights the potential of 2-Ethoxy-5-iodoaniline as a precursor or intermediate in synthesizing complex organic molecules (Okuro & Alper, 2012).

- Medicinal Chemistry : The structural modification of iodoanilines, like in the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, has demonstrated applications in developing novel therapeutic agents. Such methodologies could be applicable to 2-Ethoxy-5-iodoaniline for creating biologically active molecules (Man et al., 2016).

Chemical Methodologies and Drug Design

- Chemical Methodologies : Techniques involving the electrophilic iodocyclization of ethoxyalkyne diols to synthesize iodocoumarins and iodobutenolides demonstrate the reactivity of iodine and ethoxy groups in cyclization reactions, which could be pertinent to the chemistry of 2-Ethoxy-5-iodoaniline (Reddy et al., 2013).

- Drug Design : The role of iodoaniline derivatives in the design of kinase inhibitors and other biologically active compounds underscores the importance of such structures in medicinal chemistry. 2-Ethoxy-5-iodoaniline could serve a similar role in the synthesis of novel therapeutic agents (Johnson et al., 2022).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that 2-Ethoxy-5-iodoaniline may interact with targets involved in mood regulation, such as monoamine neurotransmitters .

Mode of Action

Based on its potential use in the synthesis of antidepressants , it might interact with its targets to modulate the release or reuptake of neurotransmitters, thereby influencing mood and emotional state .

Biochemical Pathways

If it’s involved in the synthesis of antidepressants , it might influence pathways related to the synthesis, release, or reuptake of monoamine neurotransmitters .

Result of Action

If it’s involved in the synthesis of antidepressants , its action might result in the modulation of neurotransmitter levels, potentially leading to changes in mood and emotional state .

Propiedades

IUPAC Name |

2-ethoxy-5-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBGWCLQQSTJCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-5-iodoaniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)

![3-Methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2500630.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)

![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)

![6-(4-Ethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500637.png)

![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)

![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)methanamine hydrochloride](/img/structure/B2500645.png)